N,N-Diethyl-4-methyl-3-nitroaniline
CAS No.: 810662-45-4
Cat. No.: VC19055814
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 810662-45-4 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | N,N-diethyl-4-methyl-3-nitroaniline |
| Standard InChI | InChI=1S/C11H16N2O2/c1-4-12(5-2)10-7-6-9(3)11(8-10)13(14)15/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | JKENWCYKZBBBTB-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
The compound’s structure features a benzene ring with three distinct substituents (Figure 1):
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Nitro group (-NO₂) at the 3-position, which is electron-withdrawing and influences the compound’s reactivity.
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Methyl group (-CH₃) at the 4-position, contributing to steric effects and hydrophobicity.
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Diethylamino group (-N(C₂H₅)₂) at the 1-position, which enhances solubility in organic solvents.
Table 1: Key Structural and Physical Properties
Synthesis and Reactivity
Synthesis Methods
The synthesis of N,N-Diethyl-4-methyl-3-nitroaniline typically involves nitration of a pre-functionalized aromatic precursor. A common approach includes:
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N-Alkylation: Diethylation of 4-methyl-3-nitroaniline using ethylating agents like CH₃I in the presence of a base (e.g., potassium tert-butoxide) .
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Direct Nitration: Nitration of N,N-diethyl-4-methylaniline using mixed acid (HNO₃/H₂SO₄), though regioselectivity must be controlled to favor the 3-position.
A patent by VulcanChem highlights the use of N,N-dimethylformamide (DMF) as a solvent and sodium borohydride for reductive steps in related nitroaniline syntheses.
Chemical Reactivity
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Reduction: The nitro group can be reduced to an amine (-NH₂) using catalysts like Pd/C or NaBH₄, forming N,N-diethyl-4-methyl-3-aminobenzene, a potential intermediate for pharmaceuticals .
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Electrophilic Substitution: The methyl and nitro groups direct further substitutions; for example, halogenation may occur at the 5-position due to meta-directing effects of the nitro group .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Nitroanilines are precursors to quinolone antibiotics and antimalarials. For instance, diethyl 2-(4-nitroanilino)methylenemalonate, a related compound, is used in Gould-Jacobs reactions to synthesize 4-quinolones .
Dyes and Pigments
The nitro group’s electron-withdrawing nature makes this compound a candidate for azo dye synthesis, where it can act as a diazo component.
Environmental and Toxicological Considerations
Nitroaromatics are persistent pollutants, and their reduction products (e.g., aromatic amines) are often toxic. Catalytic reduction using noble metal nanoparticles (Au, Ag) has been explored for environmental remediation .
Spectral Characterization
NMR Spectroscopy
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¹H NMR: Peaks for ethyl groups (δ 1.2–1.4 ppm, triplets), methyl group (δ 2.3 ppm, singlet), and aromatic protons (δ 6.8–8.1 ppm) .
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¹³C NMR: Signals for nitro (δ 148 ppm), methyl (δ 21 ppm), and ethyl carbons (δ 12–45 ppm) .
Infrared Spectroscopy
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation | Wear nitrile gloves and lab coats |
| Inhalation Risk | Use fume hoods; monitor air quality |
| Environmental Contamination | Avoid release into waterways |
Research Frontiers
Catalytic Reduction Studies
Recent advances focus on green chemistry approaches, such as using biogenic silver nanoparticles for nitro group reduction, achieving >90% conversion efficiency .
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